![molecular formula C10H12ClF2N B1423285 3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride CAS No. 1354961-74-2](/img/structure/B1423285.png)

3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride

Übersicht

Beschreibung

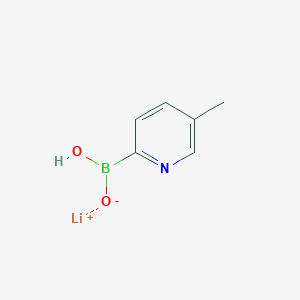

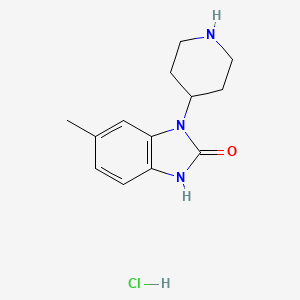

3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride, also known as MK-996, is a chemical compound with the IUPAC name 3-(2,6-difluorobenzyl)azetidine hydrochloride . It has a molecular weight of 219.66 and is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F2N.ClH/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7;/h1-3,7,13H,4-6H2;1H . This indicates that the molecule consists of a 2,6-difluorobenzyl group attached to an azetidine ring, along with a hydrochloride counterion.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Properties

One study focused on the synthesis and spectroscopic properties of azetidine fatty esters, including aziridine and azetidine derivatives. This research sheds light on the structural characteristics of azetidine compounds, providing foundational knowledge for their application in various scientific fields (Lie Ken Jie & Syed-rahmatullah, 1992).

Azetidine Derivatives as Triple Reuptake Inhibitors

Another research explored the design, synthesis, and evaluation of novel azetidine derivatives based on the 3-aryl-3-oxypropylamine scaffold, highlighting their potential as triple reuptake inhibitors. This study underscores the versatility of azetidine derivatives in medicinal chemistry (Han et al., 2012).

Azetidine-Based Antiviral Agents

The synthesis and testing of azetidine analogues, including 2-(1-adamantyl)-2-methyl-azetidines, for antiviral activity against influenza A virus was investigated. This research highlights the potential of azetidine derivatives in the development of new antiviral drugs (Zoidis et al., 2003).

Nicotinic Acetylcholine Receptor Binding

A study on the synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a new PET ligand for nicotinic receptors, demonstrated the role of azetidine derivatives in neuroimaging and receptor binding studies. This research contributes to the understanding of nicotinic acetylcholine receptors and their implications in neuroscience (Doll et al., 1999).

Antibacterial and Anticancer Properties

The synthesis and evaluation of new azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones were studied for their antibacterial and anticancer properties. This work provides insight into the multifunctional applications of azetidine derivatives in addressing various health concerns (Rajulu et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 , indicating potential harm to the digestive tract, skin, eyes, and respiratory system, respectively.

Eigenschaften

IUPAC Name |

3-[(2,6-difluorophenyl)methyl]azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7;/h1-3,7,13H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYJHKPVOGTJRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=C(C=CC=C2F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,6-Difluorophenyl)methyl]azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

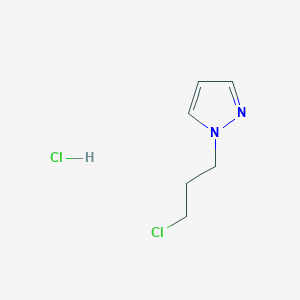

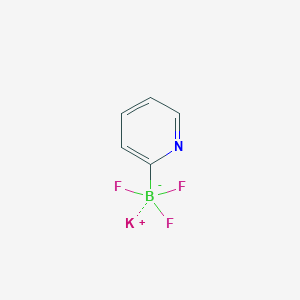

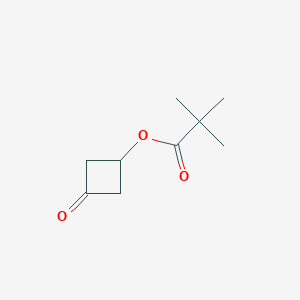

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423204.png)

![N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1423214.png)